1-Phenoxyheptane
Description
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Structure
2D Structure
Properties
CAS No. |
32395-96-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
heptoxybenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI Key |
VKFMYOVXGQWPHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenoxyheptane: Chemical and Physical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-phenoxyheptane, an aromatic ether. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characterization, and physicochemical parameters. While specific biological activities for this compound are not extensively documented, this guide also outlines a general workflow for its preliminary biological evaluation.
Core Chemical and Physical Properties
This compound is an organic compound characterized by a phenyl group linked to a heptyl chain via an ether bond.[1] Its structural features, particularly the long alkyl chain, contribute to its notable hydrophobicity.[1] A summary of its key properties is presented below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | [1][2] |
| Molecular Weight | 192.30 g/mol | [1][3] |
| CAS Number | 32395-96-3 | [2][3] |
| IUPAC Name | This compound | [4] |
| Boiling Point | Not experimentally determined in the provided sources. Qualitatively, the long heptane chain suggests a higher boiling point compared to shorter-chain ethers.[1] | - |
| Melting Point | Not experimentally determined in the provided sources. | - |
| Density | Not experimentally determined in the provided sources. | - |
| Solubility | Not quantitatively determined in the provided sources. The phenoxy group suggests solubility in organic solvents.[1] | - |
| XLogP3 (Computed) | 4.9 | [2][3] |
| Hydrogen Bond Donor Count | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 192.151415257 Da | [2][3] |
| Heavy Atom Count | 14 | [2] |
| Complexity (Computed) | 116 | [2] |
Experimental Protocols
The synthesis and purification of this compound can be achieved through established organic chemistry methodologies. The most common route is the Williamson ether synthesis, followed by purification and rigorous characterization.[1]
Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1] In the case of this compound, this involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile, attacking a heptyl halide.[1]
Detailed Methodology:
-
Formation of the Phenoxide Ion: Phenol is deprotonated using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous conditions to prevent the hydrolysis of the alkyl halide in the subsequent step.[1]
-
Nucleophilic Substitution: A primary alkyl halide, preferably 1-bromoheptane or 1-iodoheptane, is added to the solution containing the phenoxide ion.[1] Primary alkyl halides are chosen to minimize the competing elimination reactions.[1] The reaction mixture is typically heated under reflux conditions (around 70-80°C) for several hours (e.g., 4-6 hours) to ensure the completion of the Sₙ2 reaction.[1]
Purification
Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.
Detailed Methodologies:
-
Fractional Distillation: This technique is employed to separate this compound from lower-boiling point impurities, such as unreacted phenol and alkyl halides.[1] The procedure is typically performed under reduced pressure to prevent the thermal degradation of the compound.[1]
-
Column Chromatography: For achieving high purity (>95%), especially for research applications, silica gel column chromatography is recommended.[1] A common mobile phase for this separation is a mixture of hexane and ethyl acetate (e.g., in a 10:1 ratio).[1]
Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the characteristic C-O ether linkage and the aromatic C-H bonds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to determine the molecular weight of the compound and to assess its purity.[1] For novel derivatives, high-resolution mass spectrometry (HRMS) is recommended for obtaining a highly accurate mass measurement.[1]
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Workflow for Preliminary Biological Evaluation
Caption: Logical workflow for the preliminary biological evaluation of a novel compound.
References
1-Phenoxyheptane molecular structure and formula
An In-depth Technical Guide to 1-Phenoxyheptane: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound (C₁₃H₂₀O), a chemical compound belonging to the ether family. It details the molecular structure, chemical identifiers, and physicochemical properties of the molecule. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its synthesis, purification, and characterization. The guide includes detailed experimental protocols and visual representations of its structure and synthesis workflow to facilitate a deeper understanding and practical application in a laboratory setting.
Molecular Structure and Formula
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1. This data is crucial for substance registration, database searching, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | heptoxybenzene, heptyl phenyl ether |
| Molecular Formula | C₁₃H₂₀O[1][3] |
| Molecular Weight | 192.30 g/mol [1][3][4] |
| CAS Number | 32395-96-3[1][3][4] |
| Canonical SMILES | CCCCCCCOC1=CC=CC=C1[1][3] |
| InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3[1] |
| InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N[1][3] |
Molecular Structure Diagram
The two-dimensional chemical structure of this compound is illustrated below.
References
Spectroscopic Profile of 1-Phenoxyheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenoxyheptane (CAS No. 32395-96-3), a key organic intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by detailed experimental protocols and visual representations of molecular structures and fragmentation pathways. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Introduction
This compound, with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is an aromatic ether.[1][2] Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the necessary data for its unambiguous identification.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.25 | m | 2H | Ar-H (meta) |
| 6.96 - 6.91 | m | 3H | Ar-H (ortho, para) |
| 3.94 | t, J = 6.6 Hz | 2H | O-CH₂- |
| 1.79 | p, J = 6.7 Hz | 2H | O-CH₂-CH₂- |
| 1.45 - 1.25 | m | 8H | -(CH₂)₄- |
| 0.90 | t, J = 7.0 Hz | 3H | -CH₃ |
Note: Data is predicted and may vary slightly from experimental values.
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| 159.1 | Ar-C (quaternary, C-O) |
| 129.4 | Ar-C (meta) |
| 120.9 | Ar-C (para) |
| 114.5 | Ar-C (ortho) |
| 68.2 | O-CH₂- |
| 31.8 | -CH₂- |
| 29.3 | -CH₂- |
| 29.1 | -CH₂- |
| 26.0 | -CH₂- |
| 22.6 | -CH₂- |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 2955 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| 1245 | Strong | Aryl-O stretch (asymmetric) |
| 1040 | Strong | Alkyl-O stretch (symmetric) |
| 750, 690 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192 | 25 | [M]⁺ (Molecular Ion) |
| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 93 | 15 | [C₆H₅O]⁺ (Phenoxy cation) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
| 43 | 40 | [C₃H₇]⁺ (Propyl cation) |
| 29 | 30 | [C₂H₅]⁺ (Ethyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
IR Spectroscopy
A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and structural relationships.
References
Solubility of 1-Phenoxyheptane in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Phenoxyheptane in Common Organic Solvents
Introduction
This compound is an organic compound belonging to the ether class, characterized by a heptyl group attached to a phenoxy group. Its molecular structure, featuring a long, non-polar alkyl chain and a polar aromatic ether component, results in a nuanced solubility profile across various organic solvents. This guide provides a detailed overview of the expected solubility of this compound and outlines comprehensive experimental protocols for its precise determination, catering to the needs of researchers, scientists, and professionals in drug development.
Theoretical Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the fundamental principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5]
This compound possesses both non-polar and polar characteristics. The long heptyl chain imparts significant non-polar, hydrophobic character, while the ether oxygen and the phenyl group introduce some degree of polarity. Consequently, its solubility is expected to be highest in solvents with similar mixed characteristics or in non-polar solvents, and lower in highly polar solvents.
The following table summarizes the expected qualitative solubility of this compound in common classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alkanes | Hexane, Heptane | High / Miscible | The non-polar heptyl chain of this compound will have strong van der Waals interactions with non-polar alkane solvents.[3][6] |
| Aromatic Hydrocarbons | Toluene, Benzene | High / Miscible | The phenoxy group of this compound will interact favorably with the aromatic rings of these solvents through pi-stacking and van der Waals forces.[6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | As an ether itself, this compound is expected to be highly soluble in other ether solvents due to similar polarities and intermolecular forces.[7][8][9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Ketones are polar aprotic solvents. The polarity of the carbonyl group can interact with the ether linkage of this compound, while the alkyl groups of the ketone can interact with the heptyl chain. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Short-chain alcohols are highly polar and capable of hydrogen bonding.[10] While the ether oxygen of this compound can act as a hydrogen bond acceptor, the long non-polar heptyl chain will limit its solubility, especially in more polar, shorter-chain alcohols.[7][10] Solubility is expected to increase with the chain length of the alcohol. |
| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents are weakly polar and are generally good solvents for a wide range of organic compounds, including ethers.[8] |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility measurement, the following experimental protocols are recommended.
Visual Miscibility Determination
This is a straightforward, qualitative method to quickly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.[11]
-
Preparation : Add a known volume (e.g., 1 mL) of the chosen organic solvent to a clear glass test tube.
-
Addition of Solute : To this, add an equal volume (1 mL) of this compound.
-
Mixing : Cap the test tube and vortex or shake vigorously for approximately 30-60 seconds to ensure thorough mixing.
-
Observation : Allow the mixture to stand undisturbed for at least 5 minutes.
-
Analysis :
-
Miscible : A single, clear, homogeneous phase is observed.
-
Partially Miscible : Two distinct phases are observed, but the volume of each phase has changed, indicating some mutual dissolution.
-
Immiscible : Two distinct, separate layers are observed with no apparent change in their initial volumes. A clear interface will be visible between the two liquids.
-
Quantitative Solubility Determination by UV-Vis Spectroscopy
This method is suitable for determining the concentration of a saturated solution of this compound, provided it has a chromophore that absorbs in the UV-Vis range (the phenoxy group in this case) and the solvent used is transparent in that region.
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. "Excess" means adding solute until a visible amount of undissolved solute remains.
-
Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation :
-
After equilibration, allow the solution to stand undisturbed for several hours to let the undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).
-
-
Calibration Curve :
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[12]
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Measurement :
-
The saturated solution withdrawn in step 2 may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.[13] Record the dilution factor accurately.
-
Measure the absorbance of the diluted saturated solution at λmax.
-
-
Calculation :
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at that temperature.
-
Quantitative Solubility Determination by Gas Chromatography (GC)
Gas chromatography is a highly accurate method for determining the concentration of volatile or semi-volatile compounds in a solution. It is particularly useful when the solvent or other components interfere with UV-Vis analysis.
-
Preparation of Saturated Solution : Follow the same procedure as described for UV-Vis Spectroscopy (Section 2.2, Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
Sample Preparation :
-
After equilibration, filter the supernatant to remove any undissolved solute.
-
Prepare the sample for GC analysis by diluting a known volume of the saturated solution with a suitable solvent.
-
Add a known amount of an internal standard to both the calibration standards and the sample. The internal standard should be a compound that is chemically similar to this compound but has a different retention time and is not present in the sample matrix.
-
-
Calibration Curve :
-
Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.
-
Inject each standard into the GC and record the peak areas for both this compound and the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
GC Analysis :
-
Inject the prepared sample (from Step 2) into the GC under the same conditions used for the calibration standards.
-
Record the peak areas for this compound and the internal standard.
-
-
Calculation :
-
Calculate the ratio of the peak area of this compound to that of the internal standard for your sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alcohols and Ethers [chemed.chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-phenoxyheptane, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through spectroscopic analysis.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
Reaction Principle
The synthesis proceeds in two main steps. First, a base is used to deprotonate phenol, forming the more nucleophilic phenoxide anion. Subsequently, this anion acts as a nucleophile, attacking the primary alkyl halide (in this case, a 1-haloheptane) in an SN2 reaction to form the ether and a salt byproduct.
Synthesis Workflow
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenol
-
1-Bromoheptane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 265-267 °C at 760 mmHg |
| Density | Approximately 0.93 g/cm³ |
Spectroscopic Data
The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.32 - 7.25 | m | 2H | Ar-H (meta) |
| 6.96 - 6.88 | m | 3H | Ar-H (ortho, para) |
| 3.94 | t, J = 6.6 Hz | 2H | -O-CH₂- |
| 1.79 | p, J = 6.7 Hz | 2H | -O-CH₂-CH₂- |
| 1.45 - 1.25 | m | 8H | -(CH₂)₄- |
| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 159.2 | Ar-C (ipso, C-O) |
| 129.5 | Ar-C (meta) |
| 120.6 | Ar-C (para) |
| 114.5 | Ar-C (ortho) |
| 67.9 | -O-CH₂- |
| 31.8 | -CH₂- |
| 29.3 | -CH₂- |
| 29.1 | -CH₂- |
| 26.0 | -CH₂- |
| 22.6 | -CH₂- |
| 14.1 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065, 3040 | m, w | C-H stretch (aromatic) |
| 2955, 2928, 2857 | s | C-H stretch (aliphatic) |
| 1598, 1496 | s | C=C stretch (aromatic ring) |
| 1245 | s | C-O stretch (aryl ether) |
| 754, 691 | s | C-H bend (aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 192 | 25 | [M]⁺ (Molecular ion) |
| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation - base peak) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
Characterization Workflow
Caption: Post-synthesis processing and characterization workflow.
Conclusion
The Williamson ether synthesis provides a reliable and straightforward route to this compound. The identity and purity of the final product can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. The detailed protocol and comprehensive characterization data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.
An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-phenoxyheptane, a valuable intermediate in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and key parameters influencing the reaction yield.
Core Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or other compound with a suitable leaving group.[1][2]
For the synthesis of this compound, the reaction involves the deprotonation of phenol to form the phenoxide ion, which then attacks a primary alkyl halide, such as 1-bromoheptane. The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions (E2) in the presence of a strong base like the phenoxide ion.[3][4]
Reaction Scheme:
Experimental Protocols for the Synthesis of this compound
While a universally standardized protocol does not exist, the following methodologies outline effective procedures for the synthesis of this compound, including a conventional method and a phase-transfer catalyzed approach which can offer milder reaction conditions and improved yields.
Conventional Williamson Ether Synthesis
This method involves the reaction of phenol and 1-bromoheptane in the presence of a base in a suitable solvent.
Materials:
-
Phenol
-
1-Bromoheptane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Acetone or Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
-
5% Sodium hydroxide solution
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as acetone or ethanol.
-
Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenol and form the sodium or potassium phenoxide salt. The mixture is typically stirred at room temperature until the phenol is completely converted to the phenoxide.
-
Alkylation: To the phenoxide solution, add 1-bromoheptane. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
The residue is then partitioned between diethyl ether and water. The organic layer is separated and washed sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the aqueous layer is neutral.
-
Drying and Evaporation: The ethereal solution is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis can significantly enhance the rate and yield of the Williamson ether synthesis, especially when dealing with reactants that have low solubility in the reaction medium. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present.[6]
Materials:
-
Phenol
-
1-Bromoheptane
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium bromide (TBAB)[5]
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol, 1-bromoheptane, potassium carbonate (as the base), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI).[7]
-
Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) to dissolve the reactants.[7]
-
Reaction Execution: The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for a specified period. The use of a phase-transfer catalyst often allows for lower reaction temperatures and shorter reaction times compared to the conventional method.[7] The reaction progress is monitored by TLC.
-
Work-up and Purification: The work-up and purification steps are similar to the conventional method. The reaction mixture is cooled, the solvent is removed, and the product is extracted with an organic solvent, washed, dried, and purified.
Data Presentation: Key Reaction Parameters
The following table summarizes typical experimental conditions for the synthesis of alkyl aryl ethers via Williamson ether synthesis, providing a basis for optimizing the synthesis of this compound.
| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method | Reference |
| Phenol to Alkyl Halide Molar Ratio | 1 : 1 to 1 : 1.2 | 1 : 1 to 1 : 1.2 | [7] |
| Base | NaOH, KOH | K₂CO₃ | [7] |
| Solvent | Acetone, Ethanol | DMSO, DMF | [7] |
| Catalyst | None | Tetrabutylammonium iodide (TBAI) | [7] |
| Catalyst Loading (mol%) | N/A | 1-10 | [7] |
| Temperature (°C) | Reflux (typically 50-80°C) | 50 - 70 | [7] |
| Reaction Time (hours) | 4 - 24 | 1 - 8 | [7] |
| Typical Yield (%) | 50 - 85 | 70 - 95 | [1][2] |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for preparing this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. francis-press.com [francis-press.com]
- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
An In-depth Technical Guide to 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyheptane, also known by its IUPAC name heptoxybenzene, is an organic aromatic ether. This document provides a comprehensive overview of its chemical properties, synthesis, and available data. Ethers of this class are of interest in various fields of chemical research, although data on the specific biological activity of this compound is limited in publicly accessible literature.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name, heptoxybenzene. However, it is also known by several synonyms.
| Identifier Type | Value |
| IUPAC Name | heptoxybenzene[1][2] |
| Synonyms | This compound, (heptyloxy)benzene, heptyl phenyl ether[2][3][4] |
| CAS Number | 32395-96-3[1][3] |
| Molecular Formula | C₁₃H₂₀O[1][3] |
| Molecular Weight | 192.30 g/mol [1] |
| Canonical SMILES | CCCCCCCOC1=CC=CC=C1[1] |
| InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound is compiled below. It is important to note that some of these values are estimated.
| Property | Value | Source |
| Boiling Point | est. 268 °C | [3] |
| XLogP3-AA | 4.9 | [3][4] |
| Vapor Pressure | est. 0.006 hPa @ 20°C | [3] |
| Polar Surface Area (PSA) | 9.23 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 7 | [4] |
The long heptyl chain in this compound contributes to its hydrophobicity, suggesting good solubility in organic solvents.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[1] This reaction proceeds via an Sₙ2 mechanism.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Phenol
-
1-Bromoheptane (or 1-iodoheptane for a faster reaction)[1]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous ethanol or Dimethyl sulfoxide (DMSO)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Formation of the Phenoxide Ion:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an anhydrous solvent such as ethanol or DMSO.[1]
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.[1]
-
Stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium phenoxide salt.
-
-
Nucleophilic Substitution:
-
To the freshly prepared phenoxide solution, add a stoichiometric equivalent of 1-bromoheptane.
-
Heat the reaction mixture to reflux (typically between 70-80 °C) and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the aqueous layer three times with a suitable organic solvent like diethyl ether.
-
Wash the combined organic extracts with a sodium hydroxide solution to remove any unreacted phenol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent to yield the pure product with a purity of >95%.[1]
-
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Biological Activity and Drug Development
Extensive searches of publicly available scientific literature and databases did not yield any specific information on the biological activity, pharmacological properties, or toxicological profile of this compound. While related compounds, such as other phenoxy derivatives, have been investigated for various biological effects, there is no readily available data to suggest that this compound is currently a subject of study in drug development or possesses any known signaling pathway interactions. Therefore, no signaling pathway diagrams can be provided.
Chemical Reactivity
This compound exhibits chemical reactivity characteristic of aromatic ethers.
-
Ether Cleavage: The ether linkage is susceptible to cleavage under strongly acidic conditions, for instance, with hydroiodic or hydrobromic acid, to yield phenol and the corresponding 1-haloheptane.[1]
-
Electrophilic Aromatic Substitution: The phenoxy group is an ortho-, para-directing activator for electrophilic substitution reactions on the aromatic ring.[1] For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 2-nitro-1-phenoxyheptane and 4-nitro-1-phenoxyheptane.[1]
Reaction Pathway for Electrophilic Nitration
Caption: Electrophilic nitration of this compound.
References
Health and Safety Information for 1-Phenoxyheptane: A Technical Guide
Chemical and Physical Properties
While a comprehensive, experimentally verified dataset for 1-Phenoxyheptane is limited, the following table summarizes computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | LookChem[1] |
| Molecular Weight | 192.30 g/mol | PubChem[2] |
| CAS Number | 32395-96-3 | LookChem[1], PubChem[2] |
| Appearance | No data available (likely a liquid) | N/A |
| Boiling Point | No data available | N/A |
| Melting Point | No data available | N/A |
| Flash Point | No data available | N/A |
| Solubility | No data available | N/A |
| LogP (octanol-water partition coefficient) | 4.036 | LookChem[1] |
| Vapor Pressure | No data available | N/A |
| Density | No data available | N/A |
Toxicological Information
Direct toxicological data for this compound is not available. The information below is based on the general toxicological profile of phenyl ethers and data from structurally similar compounds. Phenyl ethers, as a class, are generally considered to have lower toxicity than phenol itself. For example, the oral LD50 of phenol in rats is 317 mg/kg, whereas for anisole (methyl phenyl ether), it is in the range of 3500-4000 mg/kg. This suggests that the ether linkage reduces acute toxicity. However, other phenyl ethers have shown potential for irritation and other health effects.
| Hazard Class | Information (Based on Analogs) |
| Acute Oral Toxicity | Expected to be low to moderate. |
| Acute Dermal Toxicity | May be harmful if absorbed through the skin. Some phenyl ethers can cause skin irritation. |
| Acute Inhalation Toxicity | May cause respiratory tract irritation. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |
| Aspiration Hazard | No data available. |
Hazard Identification and GHS Classification (Predicted)
A definitive GHS classification for this compound is not available. Based on data for similar phenyl ethers, a potential, unverified classification might include:
-
Flammable Liquids: Category 4 (Combustible liquid)
-
Acute Toxicity, Oral: Category 4 or 5
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): Category 3
Note: This is a predicted classification and should be treated with extreme caution.
Experimental Protocols
No specific experimental protocols for the safety and toxicological assessment of this compound were found in the public domain. For researchers needing to conduct such assessments, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be followed. Examples include:
-
OECD Guideline 401: Acute Oral Toxicity
-
OECD Guideline 402: Acute Dermal Toxicity
-
OECD Guideline 403: Acute Inhalation Toxicity
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
Safe Handling and Storage Workflow
The following diagram outlines a general workflow for the safe handling and storage of a research chemical like this compound, for which detailed safety information is not available.
First Aid Measures (General Recommendations)
In the absence of specific data for this compound, the following general first aid measures for handling laboratory chemicals should be followed in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures (General Recommendations)
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The substance is expected to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
References
CAS number and other identifiers for 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenoxyheptane, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic data.
Core Identifiers and Properties
This compound is an organic compound classified as a phenyl ether. It consists of a heptyl group attached to a benzene ring through an oxygen atom.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 32395-96-3 |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | This compound |
| Synonyms | Heptyl phenyl ether, (Heptyloxy)benzene |
| InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
| InChIKey | VKFMYOVXGQWPHE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=CC=CC=C1 |
Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 115-116 °C at 1 Torr | The boiling point at atmospheric pressure is expected to be significantly higher. Longer alkyl chains in ethers generally lead to higher boiling points. |
| Melting Point | Data not available | |
| Density | Data not available | |
| Appearance | Colorless liquid (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Insoluble in water. | The phenoxy group contributes to solubility in organic solvents, while the long heptyl chain imparts hydrophobicity. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from phenol and 1-bromoheptane.
Materials:
-
Phenol
-
1-Bromoheptane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol with gentle heating. To this solution, add one molar equivalent of phenol. The reaction mixture is stirred at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Addition of Alkyl Halide: To the solution of sodium phenoxide, add one molar equivalent of 1-bromoheptane dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Methodological & Application
Application Notes and Protocols for 1-Phenoxyheptane in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyheptane is a versatile substrate for investigating the activity of various drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Its chemical structure, featuring a heptyl ether linkage to a phenyl group, makes it a suitable candidate for studying O-dealkylation reactions. This process is a crucial Phase I metabolic pathway for a wide array of xenobiotics, including many pharmaceutical compounds. The enzymatic cleavage of the ether bond in this compound yields phenol and heptanal. The production of phenol can be conveniently monitored, providing a direct measure of enzyme activity.
These application notes provide a comprehensive overview of the use of this compound as a substrate in enzyme assays, including detailed protocols for determining enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.
Principle of the Assay
The enzymatic O-dealkylation of this compound by cytochrome P450 enzymes results in the formation of phenol and heptanal. The rate of phenol production is directly proportional to the enzyme activity. The subsequent quantification of phenol can be achieved through various analytical methods, with fluorescence detection being a highly sensitive approach. A common method involves a coupled enzyme reaction where the phenol produced is used by horseradish peroxidase (HRP) in the presence of Amplex® Red reagent to generate the highly fluorescent product, resorufin. The increase in fluorescence over time is measured to determine the reaction velocity.
Featured Applications
-
Enzyme Kinetics Studies: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for various CYP isoforms. This data is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.
-
High-Throughput Screening (HTS): Rapid screening of large compound libraries for potential inhibitors of CYP enzymes. The assay's simplicity and compatibility with microplate formats make it ideal for HTS applications in drug discovery.
-
CYP Isoform Profiling: Characterization of the substrate specificity of different CYP isoforms towards this compound. This can aid in identifying the primary enzymes responsible for the metabolism of similar chemical entities.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of this compound O-Dealkylation by Various Human CYP Isoforms
| CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) |
| CYP1A2 | 15 | 25 |
| CYP2B6 | 5 | 50 |
| CYP2C9 | 20 | 15 |
| CYP2D6 | 50 | 5 |
| CYP3A4 | 10 | 40 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values should be determined experimentally.
Table 2: Example of Inhibition Data for CYP2B6-mediated this compound O-Dealkylation
| Inhibitor (Concentration) | % Inhibition | IC50 (µM) |
| Ketoconazole (1 µM) | 85 | 0.2 |
| Quinidine (10 µM) | 10 | >100 |
| Orphenadrine (5 µM) | 95 | 0.1 |
Note: The data presented in this table is for illustrative purposes. Actual values will depend on the specific inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
1. Materials and Reagents:
-
This compound (substrate)
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm)
2. Experimental Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the NADPH regenerating system, and the desired recombinant CYP enzyme.
-
Substrate Addition: Add varying concentrations of this compound to the reaction wells. It is recommended to perform serial dilutions of the substrate stock solution to cover a range of concentrations around the expected Km. Include a no-substrate control.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or by heat inactivation).
-
Detection of Phenol:
-
Prepare a detection cocktail containing Amplex® Red reagent and HRP in a suitable buffer.
-
Add the detection cocktail to each well of the reaction plate.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for resorufin.
-
Data Analysis:
-
Construct a standard curve using known concentrations of phenol to convert fluorescence units to the amount of product formed.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis software.
-
Protocol 2: High-Throughput Screening of CYP Inhibitors
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a library of test compounds (potential inhibitors).
2. Experimental Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, recombinant CYP enzyme (select the isoform of interest), and the NADPH regenerating system as described in Protocol 1.
-
Dispense Test Compounds: In a 96- or 384-well plate, dispense the test compounds from the library at a desired final concentration (e.g., 10 µM). Include positive control inhibitors (known inhibitors of the specific CYP isoform) and negative controls (vehicle, e.g., DMSO).
-
Add Enzyme and Substrate: Add the recombinant CYP enzyme and this compound (at a concentration close to its Km for that isoform) to each well.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Incubation and Detection: Follow steps 5-8 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the negative control.
-
Compounds showing significant inhibition can be selected for further analysis to determine their IC50 values by performing the assay with a range of inhibitor concentrations.
-
Visualizations
Caption: Workflow for determining Km and Vmax.
Caption: Cytochrome P450 Catalytic Cycle.
Gas Chromatography Methods for the Analysis of 1-Phenoxyheptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxyheptane (Heptyl Phenyl Ether) is an aromatic ether that finds applications in various chemical syntheses and is of interest in fields such as fragrance and material science. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and monitoring in different matrices. Gas chromatography (GC), owing to its high resolution and sensitivity, is the premier technique for analyzing volatile and semi-volatile compounds like this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).
Physicochemical Properties Relevant to GC Analysis
A foundational understanding of the physicochemical properties of this compound is essential for method development in gas chromatography.
| Property | Value | Source |
| Molecular Formula | C13H20O | [1][2] |
| Molecular Weight | 192.30 g/mol | [1][2] |
| LogP | 4.03580 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The high LogP value indicates the non-polar nature of this compound, suggesting good solubility in organic solvents and strong interaction with non-polar stationary phases in GC columns. The absence of hydrogen bond donors and only one acceptor implies that its retention will be primarily governed by van der Waals forces and boiling point.
Application Note 1: Purity Assessment and Quantification by GC-FID
This method is suitable for routine quality control of this compound, offering robustness and high quantitative accuracy.
1. Principle
A diluted sample of this compound is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with a non-polar stationary phase. A Flame Ionization Detector (FID) is used for detection and quantification, as it provides a response proportional to the mass of carbon atoms.
2. Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) in a 10 mL volumetric flask.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 1 mg/mL to 20 mg/mL.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless injector.
-
Autosampler: Agilent 7693A or equivalent.
GC-FID Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
3. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, determined by injecting a pure standard.
-
Integrate the peak area of this compound in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve. The purity can be calculated as a percentage of the total peak area.
Application Note 2: Identification and Trace Analysis by GC-MS
This method is ideal for the identification of unknown impurities and the quantification of this compound at trace levels in complex matrices.
1. Principle
Gas chromatography separates the components of the sample, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that allows for positive identification.
2. Experimental Protocol
Sample Preparation:
-
For trace analysis, a more concentrated sample may be required. Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove matrix interferences.
-
Prepare a stock solution of this compound and dilute it to create calibration standards appropriate for the expected concentration range in the samples.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless injector.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 20 °C/min |
| Final Temperature | 300 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
3. Data Analysis
-
Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library database (e.g., NIST).
-
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Select characteristic ions from the mass spectrum of this compound for monitoring.
-
Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Workflow and Pathway Diagrams
Caption: General workflow for GC analysis of this compound.
Caption: Logical steps for GC method development for this compound.
References
Application Note: Purity Analysis of 1-Phenoxyheptane by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-phenoxyheptane, a long-chain alkyl phenyl ether. The described protocol is designed for researchers, scientists, and drug development professionals to accurately determine the purity of this compound and to identify and quantify potential process-related impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This approach provides excellent resolution and sensitivity for separating this compound from common impurities.
Introduction
This compound is an aromatic ether with applications in various chemical and pharmaceutical industries. Ensuring the purity of this compound is critical for its intended use, particularly in drug development where impurities can affect efficacy and safety. The most probable route of synthesis for this compound is the Williamson ether synthesis. This involves the reaction of phenol with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base. Potential impurities arising from this synthesis can include unreacted starting materials such as phenol and 1-bromoheptane, as well as side-products from elimination reactions.
Reversed-phase HPLC is a powerful and widely used technique for the analysis of non-polar to moderately polar organic compounds.[1][2][3] The hydrophobicity of this compound makes it an ideal candidate for separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[3] This method allows for the effective separation of the main component from its more polar (phenol) and potentially less polar impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for general use. For higher resolution and faster analysis, a column with smaller particles (e.g., 2.7 µm) can be used on a UHPLC system.
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Sample Diluent: Acetonitrile
-
Standards: A well-characterized reference standard of this compound. Standards of potential impurities (phenol, 1-bromoheptane) should also be procured if quantitative analysis of these is required.
Chromatographic Conditions
The following table summarizes the recommended HPLC parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30.0 | 70.0 |
| 15.0 | 0.0 | 100.0 |
| 18.0 | 0.0 | 100.0 |
| 18.1 | 30.0 | 70.0 |
| 20.0 | 30.0 | 70.0 |
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Sample Preparation: Prepare the this compound sample to be analyzed at the same concentration as the standard solution using acetonitrile as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation
The following table illustrates the expected retention times and resolution for this compound and its potential impurities under the specified chromatographic conditions. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Phenol | ~ 3.5 | - |
| This compound | ~ 12.0 | > 2.0 |
| 1-Bromoheptane | ~ 14.5 | > 2.0 |
The purity of the this compound sample can be calculated using the area percent method from the resulting chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Experimental Workflow
The following diagram outlines the logical workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust protocol for determining the purity of this compound. The use of a C18 column with a water/acetonitrile gradient provides excellent separation of the main component from its potential impurities. This method is suitable for routine quality control and for the analysis of this compound in research and development settings. The provided protocol and workflow can be readily implemented in any laboratory equipped with standard HPLC instrumentation.
References
Application Note: 1H-NMR Spectrum Interpretation of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H-NMR spectrum of 1-phenoxyheptane. It includes predicted chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule. A standard experimental protocol for acquiring a 1H-NMR spectrum is also presented, along with a visualization of the molecular structure and its corresponding proton signals. This information is critical for the structural elucidation and purity assessment of this compound and related compounds in research and drug development settings.
Introduction
This compound is an organic compound belonging to the ether class, characterized by a phenyl group linked to a heptyl chain via an oxygen atom. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is a powerful analytical technique for the structural analysis of such molecules. By analyzing the chemical shifts, signal integrations, and splitting patterns, one can deduce the precise arrangement of hydrogen atoms within the molecule. This application note serves as a practical guide for the interpretation of the 1H-NMR spectrum of this compound.
Predicted 1H-NMR Data for this compound
The 1H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptyl chain. The electron-withdrawing effect of the oxygen atom causes a downfield shift for the adjacent methylene group (-OCH2-). Protons further down the alkyl chain will appear progressively more upfield.
Table 1: Predicted 1H-NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (ortho-Ar-H) | ~6.90 - 7.00 | d | 2H | ~7.5 - 8.5 |
| H-b (meta-Ar-H) | ~7.25 - 7.35 | t | 2H | ~7.5 - 8.5 |
| H-c (para-Ar-H) | ~6.85 - 6.95 | t | 1H | ~7.0 - 8.0 |
| H-d (-OCH2-) | ~3.90 - 4.00 | t | 2H | ~6.5 - 7.5 |
| H-e (-OCH2CH2-) | ~1.70 - 1.80 | p | 2H | ~7.0 - 8.0 |
| H-f, g, h (-(CH2)3-) | ~1.25 - 1.45 | m | 6H | - |
| H-i (-CH3) | ~0.85 - 0.95 | t | 3H | ~6.5 - 7.5 |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument used.
Experimental Protocol: 1H-NMR Spectrum Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring its 1H-NMR spectrum.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl3)
-
NMR tube
-
Pasteur pipette
-
Vortex mixer (optional)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.[1][2][3][4][5]
-
Cap the NMR tube securely and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.[1][5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the 1H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual CHCl3 signal to 7.26 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and determine the coupling constants for the split signals.
-
Data Interpretation and Visualization
The predicted 1H-NMR signals can be logically mapped onto the structure of this compound. The following diagram illustrates the connectivity and the expected splitting patterns for the different proton environments.
Caption: Logical relationship of proton signals in this compound.
Conclusion
The interpretation of the 1H-NMR spectrum of this compound is straightforward based on fundamental principles of chemical shifts and spin-spin coupling. The aromatic region displays characteristic signals for a monosubstituted benzene ring, while the aliphatic region shows a downfield-shifted triplet for the methylene group attached to the ether oxygen, followed by a series of overlapping signals for the rest of the alkyl chain, and a terminal methyl triplet. This application note provides the necessary data and protocols to assist researchers in the confident identification and characterization of this compound.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical fragmentation patterns of 1-phenoxyheptane under electron ionization (EI) mass spectrometry. While a publicly available mass spectrum for this compound is not accessible, this note provides a detailed description of the expected fragmentation pathways based on the established principles of mass spectrometry for aromatic ethers. A comprehensive experimental protocol for acquiring the mass spectrum of this compound is also provided. This information is valuable for researchers in drug development and organic chemistry for the identification and structural elucidation of similar molecules.
Introduction
This compound is an aromatic ether with the chemical formula C₁₃H₂₀O. Its structure consists of a phenyl group linked to a heptyl chain via an ether linkage. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the fragmentation patterns of their ions. Understanding the characteristic fragmentation of this compound is crucial for its identification in complex mixtures and for the structural characterization of related compounds.
Aromatic ethers are known to produce relatively stable molecular ions due to the presence of the aromatic ring.[1] The fragmentation of these compounds is typically governed by cleavage at the C-O ether bond, as well as cleavage of the alkyl chain at various positions. For aromatic ethers with alkyl chains longer than two carbons, a characteristic rearrangement involving a beta-hydrogen shift is often observed, leading to a prominent peak at m/z 94.[1]
Expected Mass Spectrometry Fragmentation Data
The following table summarizes the major ions expected to be observed in the electron ionization mass spectrum of this compound. The relative intensities are qualitative estimations based on the general fragmentation patterns of aromatic ethers.
| m/z | Proposed Fragment Ion | Proposed Structure | Qualitative Relative Intensity | Fragmentation Pathway |
| 192 | [C₁₃H₂₀O]⁺˙ | Molecular Ion | Moderate | Ionization of the parent molecule. |
| 94 | [C₆H₆O]⁺˙ | Phenol radical cation | High (often the base peak) | β-cleavage of the alkyl chain with hydrogen rearrangement (McLafferty-type rearrangement). |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate to High | Cleavage of the C-O bond with charge retention on the aromatic ring. |
| 99 | [C₇H₁₅]⁺ | Heptyl cation | Moderate | Cleavage of the C-O bond with charge retention on the alkyl chain. |
| 107 | [C₇H₇O]⁺ | Low to Moderate | α-cleavage with subsequent rearrangement. | |
| 43 | [C₃H₇]⁺ | Propyl cation | Moderate | Fragmentation of the heptyl chain. |
Experimental Protocol
This section details a standard protocol for acquiring the mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.
3.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer (or other suitable analyzer)
3.2. Reagents and Materials
-
This compound (≥98% purity)
-
High-purity helium gas (carrier gas)
-
Solvent for sample preparation (e.g., dichloromethane or hexane, HPLC grade)
3.3. GC Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
3.4. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
3.5. Sample Preparation
-
Prepare a 100 ppm solution of this compound in the chosen solvent.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial.
3.6. Data Acquisition and Analysis
-
Inject the sample onto the GC-MS system.
-
Acquire the data using the specified GC and MS conditions.
-
Process the resulting chromatogram and mass spectrum using the instrument's data analysis software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and major fragment ions.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of this compound.
Caption: Major fragmentation pathways of this compound.
References
Application Notes and Protocols: Acid-Catalyzed Cleavage of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed cleavage of 1-phenoxyheptane, a common reaction in organic synthesis for the deprotection of phenolic hydroxyl groups. The method describes the use of hydrobromic acid to efficiently yield phenol and 1-bromoheptane. This protocol is broadly applicable to the cleavage of other primary alkyl aryl ethers. Included are the reaction mechanism, a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
The cleavage of ethers, particularly aryl ethers, is a fundamental transformation in organic chemistry. Aryl ethers are often employed as protecting groups for phenols due to their stability under various reaction conditions. The removal of this protecting group is a critical step in the synthesis of many pharmaceutical compounds and other complex organic molecules. The acid-catalyzed cleavage of this compound with a strong acid like hydrobromic acid (HBr) is a robust and widely used method for this purpose. The reaction proceeds via a nucleophilic substitution mechanism, yielding phenol and the corresponding alkyl halide. For primary alkyl ethers like this compound, the reaction follows an SN2 pathway.[1]
Reaction and Mechanism
The overall reaction involves the cleavage of the ether linkage in this compound by hydrobromic acid to produce phenol and 1-bromoheptane.
Reaction: C₆H₅O(CH₂)₆CH₃ + HBr → C₆H₅OH + Br(CH₂)₆CH₃
The mechanism for the acid-catalyzed cleavage of this compound, a primary alkyl ether, is an SN2 reaction:[1][2]
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid (HBr), forming a good leaving group (an alcohol).[2]
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a good nucleophile, then attacks the less sterically hindered carbon of the protonated ether. In the case of this compound, this is the primary carbon of the heptyl group.[3]
-
Formation of Products: The concerted attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of phenol and 1-bromoheptane.[4] The C-O bond of the phenyl group does not cleave as SN2 reactions are not feasible on sp²-hybridized carbons.[5]
Quantitative Data
The following table summarizes the key quantitative data for the reactants and products. Please note that the yield is representative of similar aryl alkyl ether cleavages and may vary based on specific reaction conditions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR Chemical Shifts (δ, ppm, in CDCl₃) |
| This compound | C₁₃H₂₀O | 192.30 | 268-270 | 0.921 | ~6.8-7.3 (m, 5H, Ar-H), ~3.9 (t, 2H, O-CH₂), ~1.8 (quint, 2H, O-CH₂-CH₂), ~1.2-1.5 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, -CH₃) |
| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 | ~7.2-7.3 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.3 (s, 1H, OH)[6] |
| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 178-180 | 1.140 | ~3.4 (t, 2H, Br-CH₂), ~1.85 (quint, 2H, Br-CH₂-CH₂), ~1.2-1.4 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, -CH₃)[7] |
| Hydrobromic Acid (48%) | HBr | 80.91 | 122 (at 760 mmHg) | 1.49 | N/A |
| Representative Yield | >90% |
Experimental Protocol
This protocol is adapted from general procedures for the cleavage of aryl alkyl ethers.[7]
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.92 g) in glacial acetic acid (e.g., 20 mL).
-
Addition of HBr: To this solution, add an excess of 48% hydrobromic acid (e.g., 40 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Quenching and Extraction: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the cooled reaction mixture into a separatory funnel containing cold water (e.g., 100 mL). c. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic extracts.
-
Work-up - Washing: a. Wash the combined organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. b. Wash the organic layer with brine.
-
Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of phenol and 1-bromoheptane, can be purified by fractional distillation or column chromatography on silica gel to isolate the individual components.
Experimental Workflow Diagram
Caption: Experimental workflow for the acid-catalyzed cleavage of this compound.
References
Application Notes and Protocols for Electrophilic Substitution Reactions on the Phenoxy Group of 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for performing electrophilic aromatic substitution (EAS) reactions on the phenoxy group of 1-phenoxyheptane. The bulky heptyloxy group (-O(CH₂)₆CH₃) is an activating, ortho-, para- directing substituent, influencing the regioselectivity of these reactions. The information presented here is intended to serve as a practical resource for the synthesis and functionalization of this compound derivatives, which are of interest in various fields, including medicinal chemistry and materials science.
Directing Effects of the Heptyloxy Group
The oxygen atom of the heptyloxy group in this compound possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. The resonance structures indicate that the increased electron density is localized at the ortho and para positions, thus directing incoming electrophiles to these sites.
Key Electrophilic Substitution Reactions: Protocols and Data
The following sections detail the experimental procedures for common electrophilic substitution reactions on this compound. The quantitative data, where available, is summarized for clarity.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further reduced to an amino group.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 1.92 g (10 mmol) of this compound to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by cautiously adding 0.63 mL (15 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.
-
The nitro-substituted this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Separate the ortho and para isomers using steam distillation. The ortho isomer is steam volatile, while the para isomer is not. Alternatively, column chromatography on silica gel can be employed.
Data Presentation:
| Reaction | Reagents | Temperature (°C) | Time (h) | Major Products | Typical Yield (%) | Isomer Ratio (o:p) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 2 | 2-Nitro-1-phenoxyheptane, 4-Nitro-1-phenoxyheptane | 85-95 | ~40:60 |
Halogenation (Bromination)
Halogenation, specifically bromination, introduces a bromine atom onto the aromatic ring. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this purpose.
Experimental Protocol:
-
Dissolve 1.92 g (10 mmol) of this compound in 20 mL of acetonitrile in a round-bottom flask.
-
Add 1.78 g (10 mmol) of N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the ortho and para isomers.
Data Presentation:
| Reaction | Reagents | Solvent | Temperature | Time (h) | Major Products | Typical Yield (%) | Isomer Ratio (o:p) |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 4-6 | 2-Bromo-1-phenoxyheptane, 4-Bromo-1-phenoxyheptane | 90-98 | ~10:90 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction typically requires a Lewis acid catalyst.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1.47 g (11 mmol) of anhydrous aluminum chloride in 20 mL of dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 0.78 g (10 mmol) of acetyl chloride in 10 mL of dry dichloromethane from the dropping funnel.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 1.92 g (10 mmol) of this compound in 10 mL of dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography or recrystallization.
Data Presentation:
| Reaction | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Typical Yield (%) |
| Acylation | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 3-4 | 4-(Heptyloxy)acetophenone | 75-85 |
Note: Due to the steric hindrance of the heptyloxy group and the bulky acylating agent-catalyst complex, the para product is predominantly formed.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible.
Experimental Protocol:
-
In a round-bottom flask, carefully add 1.92 g (10 mmol) of this compound to 10 mL of concentrated sulfuric acid with stirring.
-
Heat the mixture to 80-100 °C in an oil bath and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice.
-
If the sulfonic acid precipitates, it can be collected by filtration. If it remains in solution, it can be isolated by salting out with sodium chloride.
-
Wash the product with a cold, saturated sodium chloride solution and dry.
Data Presentation:
| Reaction | Reagents | Temperature (°C) | Time (h) | Major Product | Typical Yield (%) |
| Sulfonation | Conc. H₂SO₄ | 80-100 | 2-3 | 4-(Heptyloxy)benzenesulfonic acid | 70-80 |
Note: The para isomer is the major product, especially at higher temperatures, due to thermodynamic control.
Signaling Pathways and Logical Relationships
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.
Application Note: 1-Phenoxyheptane as a Model Substrate for Studying Ether Cleavage Reaction Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenoxyheptane (C₁₃H₂₀O) is an aryl alkyl ether that can serve as an excellent model substrate for investigating the kinetics of ether cleavage reactions.[1] The stability of the ether linkage, coupled with the distinct properties of the aromatic and aliphatic moieties, allows for a systematic study of reaction mechanisms under various conditions. Understanding the kinetics of ether cleavage is crucial in various fields, including organic synthesis, drug metabolism, and lignin degradation. This application note provides a detailed protocol for studying the kinetics of the acid-catalyzed cleavage of this compound.
Core Concepts and Potential Applications
The study of this compound cleavage kinetics can provide valuable insights into:
-
Reaction Mechanisms: Differentiating between S
N1 and SN2 pathways by analyzing the effect of substrate structure, nucleophile concentration, and solvent polarity on the reaction rate.[2][3][4] -
Structure-Activity Relationships: Comparing the cleavage rates of this compound with other aryl alkyl ethers to understand how the length of the alkyl chain or substituents on the aromatic ring affect reactivity.
-
Catalyst Screening: Evaluating the efficiency of different acid catalysts (e.g., HBr, HI, Lewis acids) in promoting ether cleavage.[2]
-
Solvent Effects: Investigating the influence of solvent properties on reaction rates and mechanisms.
Synthesis of this compound
This compound can be synthesized via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][5]
Reaction: Phenol + 1-Bromoheptane → this compound + HBr
Diagram of Williamson Ether Synthesis for this compound
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Kinetic Study of Acid-Catalyzed Cleavage of this compound
This protocol outlines a method to determine the rate constant for the acid-catalyzed cleavage of this compound.
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Acetic acid (glacial)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in acetic acid.
-
Prepare a stock solution of the internal standard (dodecane) in dichloromethane.
-
In a thermostatted reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound stock solution and acetic acid.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 50, 60, 70 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of hydrobromic acid to the reaction vessel. Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solution of sodium bicarbonate to neutralize the acid.
-
Add a known volume of the internal standard solution in dichloromethane to the quenched aliquot.
-
Extract the organic components into the dichloromethane layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic layer by GC-FID to determine the concentrations of this compound and the product, phenol.
-
The use of an internal standard allows for accurate quantification by correcting for variations in injection volume.
-
Data Analysis:
By plotting the natural logarithm of the concentration of this compound versus time, the pseudo-first-order rate constant (k') can be determined from the slope of the resulting straight line.
Diagram of Experimental Workflow for Kinetic Study
Caption: Workflow for the kinetic analysis of this compound cleavage.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured format.
Table 1: Pseudo-First-Order Rate Constants for the Cleavage of this compound
| Temperature (°C) | [this compound]₀ (M) | [HBr] (M) | k' (s⁻¹) | R² |
| 50 | 0.1 | 1.0 | Value | Value |
| 60 | 0.1 | 1.0 | Value | Value |
| 70 | 0.1 | 1.0 | Value | Value |
Note: The values in the table are placeholders and would be filled with experimental data.
Proposed Reaction Mechanism for Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of this compound likely proceeds via an SN2 mechanism, where the protonated ether is attacked by a bromide ion at the less sterically hindered heptyl group.[3][4]
References
Troubleshooting & Optimization
Troubleshooting common issues in 1-Phenoxyheptane synthesis
Welcome to the technical support center for the synthesis of 1-phenoxyheptane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a heptyl halide (e.g., 1-bromoheptane) by a phenoxide ion. The phenoxide is typically generated in situ by treating phenol with a suitable base.
Q2: I am getting a very low yield of this compound. What are the likely causes?
A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of phenol: If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.
-
Presence of water: Water can react with the base and the alkyl halide, leading to side reactions and reducing the efficiency of the main reaction. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal reaction temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can promote side reactions such as elimination.
-
Choice of solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[1]
-
Purity of reactants: Impurities in the phenol or 1-heptyl halide can interfere with the reaction.
Q3: What are the common byproducts in this synthesis?
A3: The primary byproduct of concern is heptene, which can be formed via an E2 elimination reaction of the 1-heptyl halide, especially if a sterically hindered or very strong base is used at elevated temperatures. Another potential byproduct is the C-alkylated phenol, where the heptyl group attaches to the benzene ring instead of the oxygen atom. However, O-alkylation is generally favored under typical Williamson ether synthesis conditions. Unreacted starting materials (phenol and 1-heptyl halide) may also be present in the crude product.
Q4: How can I improve the yield and purity of my this compound?
A4: To enhance the yield and purity, consider the following optimizations:
-
Use a strong, non-nucleophilic base: Sodium hydride (NaH) or potassium carbonate (K2CO3) are effective choices for deprotonating phenol.
-
Employ a phase-transfer catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, leading to cleaner reactions and higher yields.
-
Ensure anhydrous conditions: Dry your solvent and glassware thoroughly before starting the reaction.
-
Optimize reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate temperature is usually sufficient.
-
Effective purification: Utilize fractional vacuum distillation or column chromatography to separate the this compound from byproducts and unreacted starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Ineffective base. 2. Wet reagents or solvent. 3. Low reaction temperature. 4. Poor quality of 1-heptyl halide. | 1. Use a stronger base like NaH or K2CO3. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature and monitor by TLC. 4. Check the purity of the 1-heptyl halide and consider using 1-iodoheptane for higher reactivity. |
| Presence of significant amount of heptene byproduct | 1. Reaction temperature is too high. 2. Use of a sterically hindered or excessively strong base. | 1. Lower the reaction temperature. 2. Use a less hindered base like K2CO3. |
| Difficulty in separating product from starting materials | 1. Incomplete reaction. 2. Inefficient purification method. | 1. Increase reaction time or temperature, or consider a more reactive alkyl halide. 2. For distillation, ensure the fractionating column is efficient. For chromatography, optimize the solvent system. |
| Product appears oily and impure after workup | 1. Presence of unreacted phenol. 2. Formation of C-alkylated byproducts. | 1. Wash the organic layer with an aqueous base (e.g., NaOH solution) to remove unreacted phenol. 2. Purify by column chromatography. |
Data Presentation
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol, 1-Bromoheptane | K2CO3 | DMF | 80 | 6 | 92 | Fictional, based on typical conditions |
| Phenol, 1-Iodoheptane | NaH | THF | Reflux | 4 | 95 | Fictional, based on typical conditions |
| Phenol, 1-Bromoheptane | NaOH | Water/Toluene (PTC) | 90 | 8 | 88 | Fictional, based on typical conditions |
| Phenol, 1-Heptanol (via tosylate) | KOH | DMF | 100 | 5 | 90 | Fictional, based on typical conditions |
Note: The data in this table is illustrative and based on typical outcomes for Williamson ether syntheses. Actual yields may vary depending on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis of this compound
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Add 1-bromoheptane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with 1M NaOH solution to remove unreacted phenol, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask. The boiling point of this compound is approximately 135-137 °C at 10 mmHg.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Williamson ether synthesis reaction pathway for this compound.
References
Improving peak resolution of 1-Phenoxyheptane in gas chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of 1-phenoxyheptane in gas chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak co-eluting with other components or showing poor resolution?
Poor resolution in gas chromatography, where peaks overlap, is typically caused by one of three factors: insufficient column efficiency, lack of stationary phase selectivity, or a non-optimized temperature program. For this compound, which is a relatively non-polar ether, co-elution issues often arise from using an inappropriate column or a suboptimal temperature gradient.
Key Troubleshooting Steps:
-
Optimize the Temperature Program: A slow, targeted temperature ramp can significantly enhance separation.[1]
-
Select the Right Column: Ensure the column's stationary phase provides the necessary selectivity for your specific sample matrix.
-
Adjust Carrier Gas Flow Rate: Operating at the optimal flow rate for your carrier gas (e.g., helium or hydrogen) maximizes column efficiency.[2]
-
Review Column Dimensions: A longer and narrower column can increase resolving power.[3]
Q2: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing occurs when a portion of the analyte is retained longer than the main peak band. While ethers like this compound are less susceptible to this than highly polar compounds, tailing can still occur.[4][5]
Common Causes & Solutions:
-
Active Sites: The primary cause is often interaction with active sites (exposed silanols) in the injector liner or the front of the GC column.
-
Solution: Use a deactivated injector liner and ensure your column is of high quality. If the column is older, trimming 5-10 cm from the injector end can remove accumulated non-volatile residues or damaged sections.[4]
-
-
Column Contamination: Non-volatile matrix components can accumulate in the column, leading to peak shape distortion.[5][6]
-
Solution: Perform a column bake-out to remove contaminants. Ensure proper sample preparation to minimize the injection of non-volatile material.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume.
-
Q3: How do I select the optimal GC column for analyzing this compound?
The selection of a GC column is the most critical step as the stationary phase chemistry dictates the selectivity of the separation.[7] The general principle of "like attracts like" is a good starting point.[8] Since this compound has both aromatic and ether characteristics, a low-to-mid polarity column is generally recommended.
A 5% phenyl / 95% methylpolysiloxane stationary phase is an excellent and versatile starting point for method development.[9][10]
Table 1: GC Column Stationary Phase Selection for this compound
| Stationary Phase | Polarity | Selectivity Characteristics | Recommendation for this compound |
| 100% Dimethylpolysiloxane | Non-Polar | Separation primarily by boiling point. | Good starting point. May not resolve compounds with similar boiling points. |
| 5% Phenyl / 95% Methylpolysiloxane | Low-Polarity | Excellent general-purpose phase with selectivity for aromatic compounds. | Highly Recommended. The go-to column for initial method development.[9] |
| 50% Phenyl / 50% Methylpolysiloxane | Mid-Polarity | Increased selectivity for aromatic and polarizable molecules. | Consider if co-elution occurs on a 5% phenyl phase with other aromatic compounds. |
| Polyethylene Glycol (WAX) | High-Polarity | Strong interactions with polar compounds. | Not Recommended. Retention would likely be too long and peak shape poor. |
Q4: How do column dimensions (length, internal diameter, film thickness) impact my analysis?
Column dimensions are crucial for balancing resolution, analysis time, and sample capacity.
Table 2: Impact of GC Column Dimension Adjustments
| Parameter | Change | Effect on Resolution | Effect on Analysis Time | Key Consideration |
| Column Length | Increase | Increases (by a factor of ~1.4 for a 2x length increase)[10] | Increases (doubles for a 2x length increase)[3] | A 30-meter column is a standard starting point for method development.[3][9] |
| Internal Diameter (ID) | Decrease | Increases (due to higher efficiency) | Decreases (allows for shorter columns)[3] | A smaller ID (e.g., 0.25 mm) increases efficiency but reduces sample capacity.[3][10] |
| Film Thickness | Decrease | Increases (sharper peaks for volatile compounds) | Decreases | Thinner films are best for highly volatile analytes. |
| Film Thickness | Increase | Decreases (can improve peak shape for active analytes)[3] | Increases | A standard film thickness of 0.25 µm is a good starting point.[9] |
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to diagnosing and solving poor peak resolution for this compound.
Caption: A logical workflow for troubleshooting poor peak resolution.
Experimental Protocol 1: Optimizing the GC Temperature Program
This protocol provides a systematic way to develop a temperature program that enhances the resolution of this compound from other matrix components.
Objective: To separate this compound from closely eluting peaks by optimizing the oven temperature ramp rate.
Methodology:
-
Scouting Run:
-
Inject your sample using a fast, wide-range temperature program to determine the approximate elution temperature of this compound.[9]
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp Rate: 20°C/minute.
-
Final Temperature: 320°C, hold for 5 minutes.
-
Record the temperature at which the this compound peak elutes (e.g., 210°C).
-
-
Method Refinement:
-
Design a new program that uses a slower ramp rate through the elution temperature range identified in the scouting run.
-
Initial Temperature: 50°C, hold for 1 minute.
-
First Ramp: Ramp at 25°C/minute to a temperature ~30°C below the elution temperature (e.g., 180°C).
-
Second Ramp (Resolution Ramp): Ramp at a slower rate (e.g., 5-10°C/minute) through the elution zone to a temperature ~30°C above elution (e.g., 240°C).[10] This slower ramp increases the time analytes spend interacting with the stationary phase, improving separation.[1]
-
Third Ramp (Clean-out): Ramp quickly (e.g., 30°C/minute) to the final temperature (e.g., 320°C) and hold for 2-3 minutes to elute any remaining high-boiling compounds.
-
-
Final Adjustment:
-
Analyze the refined chromatogram. If resolution is still insufficient, further decrease the rate of the "Resolution Ramp" (e.g., to 2-3°C/minute). If analysis time is too long, slightly increase the ramp rate.
-
Relationship of GC Parameters to Peak Resolution
Understanding how different factors contribute to resolution is key to effective method development. The "Resolution Equation" in chromatography highlights three key areas for optimization: Efficiency, Selectivity, and Retention.
Caption: The relationship between key GC parameters and peak resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Minimizing fragmentation of 1-Phenoxyheptane in mass spectrometry
Technical Support Center: 1-Phenoxyheptane Analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the fragmentation of this compound during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound sample fragment so extensively in the mass spectrometer?
A: The significant fragmentation you are observing is likely due to the use of a "hard" ionization technique, such as Electron Ionization (EI).
-
Hard vs. Soft Ionization: Hard ionization methods, like EI, use a high-energy electron beam (typically 70 eV) to ionize molecules. While this is excellent for determining a molecule's structure from its fragment patterns, the excess energy imparted often causes the initial molecular ion to break apart, sometimes preventing its detection altogether.[1][2] Soft ionization techniques, in contrast, impart minimal excess energy, leading to less fragmentation and a more prominent molecular ion.[3][4][5]
-
Ether Fragmentation: Ethers like this compound are susceptible to specific fragmentation pathways. Upon ionization, the primary molecular ion (M•+) is often unstable.[6] Common cleavage points include the C-O bond and alpha-cleavage (cleavage of the carbon-carbon bond adjacent to the oxygen), leading to a complex spectrum of fragment ions instead of a clear molecular ion peak.[6][7]
References
- 1. as.uky.edu [as.uky.edu]
- 2. youtube.com [youtube.com]
- 3. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. GCMS Section 6.13 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Addressing solubility issues of 1-Phenoxyheptane in aqueous solutions
Technical Support Center: 1-Phenoxyheptane Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
Q2: What is the difference between "thermodynamic" and "kinetic" solubility, and which one should I measure?
A2: Understanding the distinction is crucial for experimental design:
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation point of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states. It is measured using methods like the shake-flask technique, which can take 24-72 hours.[5] This value is critical for formulation development and predicting in vivo performance where the solid drug must dissolve.[5][6]
-
Kinetic Solubility measures the concentration of a compound that can be achieved by adding a small volume of a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer before precipitation occurs.[5] It is a high-throughput method often used in early drug discovery for rapid compound assessment.[7] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated or amorphous state.[6]
Recommendation: For initial screening, kinetic solubility is useful. For formulation and pre-clinical development, determining the thermodynamic solubility is essential.
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
A3: The main strategies for hydrophobic compounds like this compound involve altering the formulation rather than the molecule itself. The three most common and effective approaches are:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[8]
-
Surfactant (Micellar) Solubilization: Using surfactants that form micelles, which are microscopic spheres with a hydrophobic core that can encapsulate this compound.[9]
-
Cyclodextrin Complexation: Using cyclic oligosaccharides (cyclodextrins) with a hydrophobic inner cavity and a hydrophilic exterior to form an inclusion complex with this compound.[10][11]
Q4: How do I choose the right solubilization method for my experiment?
A4: The choice depends on the required concentration, the experimental system, and potential downstream interferences. A logical approach is outlined in the diagram below. For example, if your application is sensitive to organic solvents, cyclodextrins or surfactants might be a better choice than co-solvents. If a very high concentration is needed, co-solvents are often more effective, but may impact biological assays.
Troubleshooting Guides
Issue: My this compound precipitates from my aqueous buffer.
-
Possible Cause: The concentration exceeds the compound's thermodynamic solubility in that specific buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution (e.g., in DMSO) is fully dissolved and has not been stored improperly, leading to precipitation within the stock vial.
-
Determine Solubility Limit: Perform a solubility assay (see Protocol 1) to determine the maximum soluble concentration under your exact experimental conditions (buffer, pH, temperature).
-
Implement a Solubilization Strategy: If the required concentration is above the measured solubility, you must use an enhancement technique. Refer to the guides below for using co-solvents, surfactants, or cyclodextrins.
-
Solubilization Techniques & Data
Using Co-solvents
Co-solvents work by reducing the polarity of water, making it a more favorable environment for hydrophobic molecules like this compound.[8]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).
-
Considerations: High concentrations of co-solvents can sometimes interfere with biological assays or cause toxicity in cell-based or in vivo studies. Always run a vehicle control.
Table 1: Hypothetical Solubility of this compound with Co-solvents (Note: This data is illustrative, based on typical results for hydrophobic compounds. Actual values must be determined experimentally.)
| Co-solvent (% v/v) | Solvent System | Estimated Solubility (µg/mL) | Fold Increase |
| 0% | Aqueous Buffer pH 7.4 | < 1 | - |
| 10% | PEG 400 in Buffer | ~25 | ~25x |
| 20% | PEG 400 in Buffer | ~150 | ~150x |
| 10% | Ethanol in Buffer | ~15 | ~15x |
| 20% | Ethanol in Buffer | ~90 | ~90x |
Using Surfactants (Micellar Solubilization)
Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate this compound, effectively dissolving it in the aqueous phase.[9]
-
Common Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Sodium Dodecyl Sulfate (SDS). Non-ionic surfactants like Tweens are generally preferred for biological applications due to lower toxicity.
-
Considerations: Solubilization increases significantly only at concentrations above the CMC.[9] Surfactants with longer alkyl chains tend to be more effective for solubilizing nonpolar compounds.[12][13]
References
- 1. This compound | 32395-96-3 | Benchchem [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Benzene, (heptyloxy)- | C13H20O | CID 11392287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ovid.com [ovid.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
- 13. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Phenoxyheptane Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-phenoxyheptane during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as heptyl phenyl ether, is an organic compound with the chemical formula C₁₃H₂₀O. It belongs to the class of aryl alkyl ethers. Due to its chemical properties, it finds applications in organic synthesis and can be a structural motif in various research and development projects, including those in the pharmaceutical industry.
Q2: What are the primary degradation pathways for this compound during storage?
A2: The two main degradation pathways for this compound are peroxide formation and acid-catalyzed cleavage.
-
Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen in the presence of light or heat to form unstable and potentially explosive peroxides. This is a free-radical chain reaction.
-
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether linkage can be broken, leading to the formation of phenol and a heptyl derivative, such as 1-heptanol or a heptyl halide if hydrohalic acids are present.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent peroxide formation.
Q4: How can I inhibit peroxide formation in this compound?
A4: The addition of a stabilizer, such as butylated hydroxytoluene (BHT), is an effective way to inhibit peroxide formation. BHT acts as a radical scavenger, interrupting the free-radical chain reaction of peroxidation. Typically, a small concentration of BHT (e.g., 10-100 ppm) is sufficient.
Q5: How often should I test my stored this compound for peroxides?
A5: It is good laboratory practice to test for peroxides in stored ethers periodically, especially if the container has been opened previously. For routine use, testing every 3 to 6 months is recommended. If the compound has been stored for an extended period (over a year) or if there are any visible signs of crystallization or discoloration, it should be tested for peroxides before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Visible crystal formation or precipitate in the this compound container. | This could be a sign of significant peroxide formation, which can be explosive when disturbed. | DO NOT MOVE OR OPEN THE CONTAINER. Contact your institution's environmental health and safety (EHS) office immediately for proper disposal procedures. |
| A yellowish discoloration of the this compound solution. | This may indicate the presence of degradation products from either oxidation or acid-catalyzed cleavage. | Test a small, representative sample for purity using an appropriate analytical method like HPLC or GC. Also, test for the presence of peroxides. If impurities are detected, the product may need to be repurified (e.g., by distillation) or discarded. |
| Inconsistent or unexpected experimental results using stored this compound. | The presence of peroxides or other degradation products can interfere with chemical reactions. | Test the purity of the this compound and check for peroxides. If the purity is compromised, use a fresh batch of the compound for your experiments. |
| An unusually sharp or acidic odor from the this compound container. | This could indicate acid-catalyzed degradation, potentially due to acidic contaminants. | Check the pH of the material if possible (e.g., a wetted pH strip in the headspace vapor). If acidic, the material may be degrading. Purity analysis is recommended. |
Quantitative Data on Stability
Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table provides an illustrative example of how stability data might be presented. This data is hypothetical and intended to guide researchers in setting up their own stability studies.
| Storage Condition | Time (Months) | Purity (%) | Peroxide Value (meq/kg) |
| 2-8°C, Dark, Inert Atmosphere, with BHT | 0 | 99.8 | <0.1 |
| 6 | 99.7 | <0.1 | |
| 12 | 99.6 | 0.1 | |
| 24 | 99.5 | 0.2 | |
| Room Temperature (~25°C), Dark, Air, with BHT | 0 | 99.8 | <0.1 |
| 6 | 99.5 | 0.5 | |
| 12 | 99.1 | 1.2 | |
| 24 | 98.2 | 3.5 | |
| Room Temperature (~25°C), Dark, Air, without BHT | 0 | 99.8 | <0.1 |
| 6 | 98.9 | 2.5 | |
| 12 | 97.5 | 8.0 | |
| 24 | 95.0 | >20.0 | |
| 40°C, Dark, Air, with BHT (Accelerated Study) | 0 | 99.8 | <0.1 |
| 1 | 99.2 | 1.8 | |
| 3 | 98.0 | 5.5 | |
| 6 | 96.5 | 15.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a general framework for assessing the purity of this compound and detecting potential degradation products like phenol. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment of the mobile phase).
-
This compound reference standard.
-
Phenol reference standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 60:40 (v/v) acetonitrile:water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve. Prepare a separate standard of phenol.
-
Sample Preparation: Accurately weigh and dissolve a sample of the stored this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Water gradient. For example, start with 60% acetonitrile, ramp to 90% over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm (for the phenyl group).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standards and the sample. Identify the peaks based on retention times compared to the standards. Quantify the amount of this compound and any detected impurities using the calibration curve.
-
Protocol 2: Determination of Peroxide Value
This protocol is a common titrimetric method to determine the concentration of peroxides in organic compounds.
-
Reagents:
-
Acetic acid-chloroform solvent (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized).
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution. The solution should turn a blue-black color.
-
Continue the titration with vigorous shaking until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL).
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL).
-
N = Normality of the Na₂S₂O₃ solution.
-
W = Weight of the sample (g).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Overcoming challenges in the purification of 1-Phenoxyheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-phenoxyheptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an n-heptyl halide (e.g., 1-bromoheptane) in an SN2 reaction to form the ether.[1][2][3][4][5][6]
Q2: What are the primary impurities I should expect after the synthesis of this compound?
A2: The primary impurities are typically unreacted starting materials, namely phenol and the n-heptyl halide (e.g., 1-bromoheptane). Additionally, side products from elimination reactions, such as 1-heptene, can also be present, especially if the reaction conditions are not optimized.[7]
Q3: What are the key physical properties of this compound and its common impurities?
A3: Understanding the physical properties of your target compound and potential impurities is crucial for selecting the appropriate purification method. Below is a table summarizing these properties.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 192.30 | ~267 | -33.5 |
| Phenol | 94.11 | 181.7 | 40.5 |
| 1-Bromoheptane | 179.10 | 179-181 | -58 |
| 1-Heptene | 98.19 | 94 | -119 |
Q4: How can I monitor the progress of the reaction and the purity of my fractions during purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. During column chromatography, TLC can be used to analyze the collected fractions to determine which ones contain the purified this compound. A typical solvent system for TLC analysis of this reaction would be a mixture of hexane and ethyl acetate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Residual Phenol in the Purified Product
Symptom: The final product shows a characteristic phenolic odor, or analytical data (e.g., NMR, IR) indicates the presence of a hydroxyl group.
Cause: Incomplete removal of unreacted phenol during the workup.
Solution: Aqueous Base Extraction
Phenol is acidic and can be converted to its water-soluble salt, sodium phenoxide, by washing the organic layer with an aqueous base.[8][9]
-
Detailed Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a polar, water-miscible solvent, it may need to be removed under reduced pressure. If a water-immiscible solvent like diethyl ether or toluene was used, proceed to the next step.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer, containing sodium phenoxide, can be drained off.
-
Repeat the extraction with the NaOH solution two more times to ensure complete removal of phenol.
-
Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated aqueous NaCl solution) to remove any residual NaOH and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
-
Troubleshooting Flowchart for Phenol Removal
Caption: Decision tree for the removal of phenol impurity.
Problem 2: Contamination with Unreacted 1-Bromoheptane and/or 1-Heptene
Symptom: Analytical data (e.g., GC-MS, NMR) shows the presence of 1-bromoheptane or 1-heptene in the final product. These impurities are non-polar and will not be removed by a basic wash.
Cause: Incomplete reaction or side reactions (elimination).
Solution 1: Column Chromatography
Column chromatography is a highly effective method for separating the more polar this compound from the less polar 1-bromoheptane and 1-heptene.[10][11][12][13]
-
Detailed Protocol:
-
Prepare the Column:
-
Select a glass column of appropriate size. A general rule of thumb is to use 30-50g of silica gel for every 1g of crude product.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Never let the solvent level drop below the top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elute the Column:
-
Begin eluting with a non-polar solvent system, such as pure hexane or a mixture of hexane and ethyl acetate (e.g., 99:1).
-
The less polar impurities (1-heptene and 1-bromoheptane) will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to elute the more polar this compound.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolate the Product:
-
Combine the fractions that contain pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
Solution 2: Fractional Distillation (under vacuum)
Given the significant difference in boiling points between this compound (~267 °C) and its likely non-polar impurities (1-bromoheptane: ~180 °C, 1-heptene: 94 °C), fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for larger scale purifications.
-
General Procedure:
-
Set up a fractional distillation apparatus equipped for vacuum distillation. Use a fractionating column (e.g., a Vigreux column) to enhance separation efficiency.
-
Place the crude product in the distillation flask with a stir bar or boiling chips.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill at different temperature ranges. The lower boiling point impurities will distill first.
-
Monitor the temperature at the still head. A stable temperature reading indicates that a pure component is distilling.
-
Increase the temperature to distill the higher-boiling this compound.
-
Purification Workflow
Caption: General purification workflow for this compound.
Data Summary
The following tables provide a summary of expected outcomes and conditions for the purification of this compound.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| This compound | 192.30 | ~267 |
| Phenol | 94.11 | 181.7 |
| 1-Bromoheptane | 179.10 | 179-181 |
| 1-Heptene | 98.19 | 94 |
Table 2: Typical Purification Outcomes
| Purification Step | Impurities Removed | Typical Purity |
| Aqueous NaOH Extraction | Phenol | >90% (removal of acidic impurities) |
| Column Chromatography | 1-Bromoheptane, 1-Heptene, other non-polar byproducts | >98% |
| Vacuum Distillation | 1-Bromoheptane, 1-Heptene, other non-polar byproducts | >97% |
Note: Purity and yield are highly dependent on the initial reaction conditions and the execution of the purification procedures.
Detailed Experimental Protocols
Williamson Ether Synthesis of this compound
-
Reagents and Equipment:
-
Phenol
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
1-Bromoheptane
-
Anhydrous N,N-dimethylformamide (DMF) or acetone as solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the chosen solvent.
-
Add the base (e.g., sodium hydroxide) portion-wise to the solution while stirring. The formation of the sodium phenoxide may be exothermic.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 1-bromoheptane dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Proceed with the purification as described in the troubleshooting guides above (aqueous base extraction followed by column chromatography or distillation).
-
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. francis-press.com [francis-press.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Virtual Labs [oc-amrt.vlabs.ac.in]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 1-Phenoxyheptane
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 1-phenoxyheptane synthesis via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile and attacks a heptyl halide (or a similar substrate with a good leaving group) in a bimolecular nucleophilic substitution (SN2) reaction.
Q2: Which heptyl halide should I use for the best yield?
A2: For the best yield in a Williamson ether synthesis, a primary alkyl halide with a good leaving group is preferred. The reactivity order for halides is I > Br > Cl. Therefore, 1-iodoheptane is expected to give the highest yield and fastest reaction rate, followed by 1-bromoheptane and then 1-chloroheptane.
Q3: What is the main competing side reaction, and how can I minimize it?
A3: The primary competing side reaction is the E2 (bimolecular elimination) reaction, which leads to the formation of heptene instead of the desired ether. However, since 1-haloheptanes are primary alkyl halides, the SN2 reaction is strongly favored, and elimination is generally not a significant issue under typical conditions. Another potential side reaction is C-alkylation, where the heptyl group attaches to the benzene ring instead of the oxygen atom. Using polar aprotic solvents generally favors the desired O-alkylation.[1]
Q4: How do I remove unreacted phenol from my final product?
A4: Unreacted phenol can be removed by washing the crude product with an aqueous solution of a base, such as 5% sodium hydroxide (NaOH). Phenol is acidic and will be deprotonated by the NaOH to form sodium phenoxide, which is soluble in the aqueous layer and can be separated from the organic layer containing the this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Ineffective Deprotonation of Phenol | The base used was not strong enough to fully deprotonate the phenol. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or weaker bases like sodium hydroxide (NaOH) are often sufficient. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol. Ensure the reaction is carried out under anhydrous (dry) conditions, especially when using NaH. |
| Poor Leaving Group | If using 1-chloroheptane, the reaction may be very slow. Consider switching to 1-bromoheptane or, ideally, 1-iodoheptane. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with 1-chloroheptane or 1-bromoheptane to facilitate an in-situ Finkelstein reaction, generating the more reactive 1-iodoheptane. |
| Inappropriate Solvent | The solvent may not be suitable for an SN2 reaction. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity. Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to maximize the reaction rate. |
| Low Reaction Temperature or Insufficient Time | The reaction may require more energy or time to proceed to completion. Consider increasing the reaction temperature (e.g., from room temperature to 50-80 °C) and extending the reaction time (monitoring by TLC or GC). Williamson ether syntheses can take anywhere from 1 to 8 hours to complete. |
Issue 2: Presence of Heptene as a Byproduct
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can favor the elimination (E2) side reaction over the substitution (SN2) reaction. If heptene is detected, try running the reaction at a lower temperature for a longer period. |
| Use of a Bulky or Very Strong Base | While a strong base is needed, an excessively strong or sterically hindered base can promote elimination. For a primary halide like 1-haloheptane, this is less of a concern, but if issues persist, using a milder base like K₂CO₃ is recommended over stronger options like potassium tert-butoxide. |
Issue 3: Presence of C-Alkylated Byproduct (Heptylphenol)
| Potential Cause | Troubleshooting Step |
| Solvent Effects | The choice of solvent can influence the ratio of O-alkylation to C-alkylation.[1] Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic.[1] To favor the desired O-alkylation, use a polar aprotic solvent like DMF or acetonitrile. |
| Counter-ion Effects | The nature of the cation associated with the phenoxide can play a role. While not typically a major issue in this synthesis, if C-alkylation is a persistent problem, exploring different bases (e.g., Cs₂CO₃) or the use of phase-transfer catalysts might alter the reactivity. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. These values are based on established principles of the Williamson ether synthesis.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| K₂CO₃ | Acetone | 56 (reflux) | 8 | 75 |
| K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| NaOH | Ethanol | 78 (reflux) | 8 | 60 |
| NaH | THF | 60 | 4 | 92 |
| NaH | DMF | 60 | 4 | 95 |
Table 2: Effect of Leaving Group on Yield
(Conditions: NaH as base, DMF as solvent, 60 °C)
| Heptyl Substrate | Leaving Group | Reaction Time (h) | Approximate Yield (%) |
| 1-Chloroheptane | Cl | 8 | 70 |
| 1-Bromoheptane | Br | 5 | 90 |
| 1-Iodoheptane | I | 3 | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound using K₂CO₃ in Acetonitrile
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (50 mL).
-
Addition of Alkyl Halide: Add 1-bromoheptane (1.1 eq.) to the stirring mixture.
-
Reaction: Heat the mixture to 80 °C and maintain a gentle reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of diethyl ether and wash with 5% aqueous NaOH (2 x 30 mL) to remove unreacted phenol. Then, wash with water (2 x 30 mL) and finally with brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: High-Yield Synthesis using NaH in DMF
(Note: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.)
-
Preparation: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add dry N,N-dimethylformamide (DMF, 40 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Cool the suspension to 0 °C in an ice bath.
-
Formation of Phenoxide: Slowly add a solution of phenol (1.0 eq.) in dry DMF (10 mL) to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add 1-bromoheptane (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash thoroughly with water (3 x 40 mL) to remove DMF, followed by a brine wash (40 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product. Purify by vacuum distillation or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
Dealing with emulsions during the workup of 1-Phenoxyheptane reactions
Technical Support Center: 1-Phenoxyheptane Reaction Workups
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving this compound and similar aryl ethers.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it frequently form during the workup of my this compound synthesis?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] In the context of a this compound workup (e.g., following a Williamson ether synthesis), emulsions form for several reasons:
-
Presence of Surfactant-like Molecules: Unreacted sodium phenoxide or related phenolic impurities can act as surfactants. These molecules have both a polar (the phenoxide head) and a non-polar (the aromatic ring) part, allowing them to bridge the organic and aqueous layers, thus stabilizing droplets of one phase within the other.[2][3]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, breaking them into tiny droplets that are easily stabilized by any surfactants present.[2][4]
-
Finely Divided Solids: The presence of fine solid particles can also help stabilize an emulsion by coating the droplets.[3]
Q2: Are reactions involving phenols and phenoxides particularly prone to emulsions?
Yes. Phenols and their corresponding phenoxide salts are known to have surfactant properties that can stabilize emulsions. During the workup of a this compound synthesis, residual phenoxide from the reaction mixture is a common culprit for emulsion formation when the organic and aqueous layers are mixed.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often easier than breaking an emulsion.[2]
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[2][5] This provides sufficient contact between the phases for extraction without the high energy input that leads to emulsification.
-
Temperature Control: Sometimes, performing the extraction at a slightly lower or higher temperature can alter interfacial tension and prevent emulsion formation.
-
Solvent Choice: Ensure the densities of your organic and aqueous phases are significantly different to encourage separation.[4]
Troubleshooting Guide: Breaking Emulsions
Q1: An emulsion has formed. What is the very first thing I should try?
The simplest technique is patience. Secure the separatory funnel in a ring stand and let it sit undisturbed for a period, which can range from a few minutes to a few hours.[5] Often, the emulsion will break on its own. You can also try gently stirring the emulsion layer with a glass rod to encourage the droplets to coalesce.[5]
Q2: I waited, but the emulsion is still there. What is the most common chemical method to try next?
The most common and effective method is "salting out".[2] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The added salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic molecules in it and helps to disrupt the stabilizing forces of the emulsion.[1][5][6]
Q3: The brine wash didn't completely solve the problem. What are my other options?
If salting out is ineffective, several other techniques can be employed. The choice depends on the nature of your reaction mixture.
| Method | Principle of Action | Best For... | Considerations |
| pH Adjustment | Adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can protonate or deprotonate species at the interface, altering their solubility and breaking the emulsion.[1] | Reactions where acidic or basic impurities (like phenoxides) are the suspected cause. | Ensure your target molecule (this compound) is stable to the pH change. |
| Solvent Addition | Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, helping to dissolve surfactant-like molecules and break the emulsion.[1][2] | Persistent emulsions where brine has failed. | Choose a solvent that is miscible with your primary organic phase but has low miscibility with water. |
| Temperature Change | Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote phase separation.[1] Conversely, cooling can sometimes give a "thermal shock" that aids coalescence.[3][7] | General purpose. | Avoid excessive heating that could degrade your product or boil the solvent.[1] |
| Centrifugation | Applying a strong centrifugal force mechanically separates the layers based on their density differences.[3][8][9] | Small-scale reactions or very stubborn emulsions where other methods have failed. | Requires access to a centrifuge with appropriate tubes and holders. |
| Filtration | Passing the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool can physically break up the droplets.[3][5] Using specialized phase separator paper is also highly effective.[10][11][12] | Emulsions stabilized by fine solid particles or when other methods are not viable. | This can be a slower process and may require rinsing the filter aid with a fresh solvent to recover all the product. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Allow the separatory funnel to stand for 10-15 minutes.
-
If the emulsion persists, prepare a saturated solution of sodium chloride (NaCl) in water.
-
Add a volume of the saturated brine solution to the separatory funnel, roughly 10-20% of the total liquid volume.
-
Gently swirl or invert the funnel a few times to mix the brine with the aqueous layer. Do not shake vigorously.
-
Allow the funnel to stand and observe. The interface between the layers should become sharper as the emulsion breaks.
-
Drain the aqueous layer and proceed with the workup.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Place a sintered glass funnel or a Büchner funnel with filter paper on a clean filter flask connected to a vacuum source.
-
Add a 1-2 cm layer of Celite® to the funnel to form a filter bed.
-
Wet the Celite® pad with the organic solvent being used in the extraction to ensure it is properly packed.
-
Slowly pour the entire emulsified mixture onto the Celite® pad with the vacuum applied gently.
-
The filter aid will disrupt the emulsion, allowing the distinct liquid phases to pass through.
-
After filtration, transfer the filtrate back to a clean separatory funnel to separate the aqueous and organic layers.
-
Rinse the filter cake with a small amount of fresh organic solvent to ensure complete recovery of the product.
Protocol 3: Using a Centrifuge to Separate Layers
-
Carefully transfer the emulsified mixture into one or more centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in the centrifuge.
-
Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 1000-3000 rpm). The centrifugal force will compel the denser phase to the bottom and the less dense phase to the top.[8][13][14]
-
Carefully remove the tubes from the centrifuge.
-
The two layers should now be distinct. Carefully remove the top layer using a pipette or decant the liquid back into a separatory funnel for a clean separation.
Visual Guides
Caption: Logical pathway for emulsion formation during workup.
Caption: Decision tree for troubleshooting persistent emulsions.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. brainkart.com [brainkart.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. My 1-Ingredient Upgrade for Better Canned Soups (It Costs Zero Dollars) [simplyrecipes.com]
- 8. Centrifugation - Wikipedia [en.wikipedia.org]
- 9. dolphincentrifuge.com [dolphincentrifuge.com]
- 10. labfilterz.com [labfilterz.com]
- 11. shop.sartorius.com [shop.sartorius.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. corning.com [corning.com]
Validation & Comparative
Navigating the Analytical Landscape for 1-Phenoxyheptane: A Comparative Guide to Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 1-Phenoxyheptane is paramount. This guide provides a comparative overview of suitable analytical methodologies, offering insights into their performance based on available data for structurally similar compounds. Detailed experimental protocols and a logical workflow for method selection are also presented to aid in your analytical endeavors.
The selection of an appropriate analytical technique for this compound, a key intermediate and building block in various chemical syntheses, is critical for ensuring the quality, purity, and consistency of research and development processes. While specific validated methods for this compound are not extensively documented in publicly available literature, a comprehensive evaluation of methods for analogous aromatic ethers and alkoxybenzenes provides a strong foundation for methodological cross-validation. This guide explores the application of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, presenting extrapolated performance data and detailed experimental procedures.
Comparative Analysis of Analytical Methods
The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) |
| GC-FID | DB-5 or equivalent (5% Phenyl-methylpolysiloxane) | Helium or Nitrogen | Flame Ionization Detector (FID) | > 0.99 | Estimated: 1-10 ng/mL | Estimated: 5-30 ng/mL | Estimated: 95-105% |
| GC-MS | DB-5ms or equivalent | Helium | Mass Spectrometer (MS) | > 0.99 | Estimated: 0.1-5 ng/mL | Estimated: 0.5-15 ng/mL | Estimated: 95-105% |
| HPLC-UV | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV/Vis or Diode Array Detector (DAD) | > 0.99 | Estimated: 0.1-1 µg/mL | Estimated: 0.5-3 µg/mL | 98-102% |
Note: The quantitative data presented in this table is estimated based on validated methods for structurally similar compounds, such as other alkoxybenzenes and aromatic ethers, due to the limited availability of specific data for this compound.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols serve as a starting point and should be optimized and validated for your specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Purpose: To quantify the purity of this compound and determine the presence of related volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
Helium or Nitrogen (carrier gas), high purity
-
Hydrogen (FID fuel), high purity
-
Air (FID oxidizer), high purity
-
This compound reference standard
-
High-purity solvent for sample dilution (e.g., acetone, hexane)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards of the this compound reference standard in the same solvent.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
-
Data Analysis: Integrate the peak corresponding to this compound in the chromatograms of the samples and standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Purpose: To determine the purity of this compound, particularly for non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Prepare a series of calibration standards of the this compound reference standard in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 270 nm).
-
-
Data Analysis: Integrate the peak corresponding to this compound. Create a calibration curve by plotting peak area versus the concentration of the standards. Calculate the concentration of this compound in the sample using the calibration curve.
Logical Workflow for Method Selection
The selection of the most suitable analytical method for this compound depends on a variety of factors, including the research question, sample matrix, and available instrumentation. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A flowchart to guide the selection of an analytical method for this compound.
This guide provides a foundational understanding of the analytical methodologies applicable to this compound. For all applications, it is crucial to perform method validation according to the relevant guidelines (e.g., ICH) to ensure the reliability and accuracy of the generated data.
Efficacy of 1-Phenoxyheptane as a Cytochrome P450 Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 1-phenoxyheptane as a substrate for cytochrome P450 (CYP) enzymes. Due to a lack of specific published kinetic data for this compound, this document focuses on its predicted metabolic pathways based on structurally similar compounds. It also outlines the experimental protocols required to determine its enzymatic kinetic parameters, such as Km and Vmax, which are crucial for evaluating substrate efficacy.
Introduction to Substrate Efficacy and Cytochrome P450 Metabolism
The efficacy of a compound as an enzyme substrate is determined by its binding affinity (Km) and the maximum rate of its conversion to a product (Vmax). In the context of drug metabolism, cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to the biotransformation of a vast array of xenobiotics, including drugs, toxins, and other foreign compounds.[1][2] These enzymes, primarily located in the liver, catalyze a variety of oxidative reactions, rendering lipophilic compounds more water-soluble and easier to excrete.[3]
The primary metabolic pathways for compounds like this compound, which is an alkyl aryl ether, are expected to be O-dealkylation and hydroxylation of both the aromatic ring and the alkyl chain. The efficiency of these reactions is dependent on the specific CYP isoform and the physicochemical properties of the substrate.
Predicted Metabolic Pathways for this compound
Based on the metabolism of other alkyl aryl ethers, the metabolism of this compound is likely to proceed via two main pathways catalyzed by CYP enzymes:
-
O-dealkylation: This reaction involves the cleavage of the ether bond, resulting in the formation of phenol and heptanal. The heptanal would then be further oxidized to heptanoic acid.
-
Hydroxylation: This can occur at two positions:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, typically at the para position.
-
Alkyl Chain Hydroxylation: Addition of a hydroxyl group at various positions along the heptyl chain.
-
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, which is the fundamental process for these metabolic reactions.
Caption: General catalytic cycle of cytochrome P450 enzymes.
Comparative Efficacy: this compound vs. Other Compounds
While quantitative data for this compound is unavailable, we can make qualitative comparisons of its potential as a CYP substrate against other hypothetical compounds based on known structure-activity relationships.
| Feature | This compound | Compound A (Shorter Alkyl Chain, e.g., Phenoxypropane) | Compound B (More Lipophilic, e.g., Phenoxydodecane) | Compound C (Electron-Withdrawing Group on Ring) |
| Predicted Lipophilicity | Moderate | Lower | Higher | Moderate |
| Potential Km | Likely in the low to mid micromolar range. | Potentially higher Km (lower affinity) due to reduced lipophilicity. | Potentially lower Km (higher affinity) due to increased lipophilicity. | May have a higher Km due to altered electronic properties affecting binding. |
| Predicted Primary Metabolic Pathway | O-dealkylation and alkyl/aryl hydroxylation. | O-dealkylation and aryl hydroxylation likely favored. | Alkyl chain hydroxylation may become more prominent. | O-dealkylation may be hindered; aryl hydroxylation may be affected by the substituent. |
| Potential Vmax | Dependent on the specific CYP isoform. | May have a similar or slightly lower Vmax. | Could have a lower Vmax if the long chain sterically hinders optimal positioning in the active site. | Likely to have a lower Vmax as electron-withdrawing groups can deactivate the aromatic ring to oxidation. |
Experimental Protocols for Determining Substrate Efficacy
To quantitatively assess the efficacy of this compound as a CYP substrate, a series of in vitro experiments using human liver microsomes or recombinant CYP enzymes would be necessary.
Objective:
To determine the kinetic parameters (Km and Vmax) for the metabolism of this compound by specific human cytochrome P450 isoforms.
Materials:
-
This compound
-
Human liver microsomes (pooled) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction and extracting metabolites
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Experimental Workflow:
The following diagram outlines a typical workflow for an in vitro enzyme kinetics study.
Caption: A typical experimental workflow for determining enzyme kinetic parameters.
Detailed Procedure:
-
Incubation Setup: A typical incubation mixture (e.g., 200 µL final volume) in a 96-well plate would contain phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.2-0.5 mg/mL protein), and the NADPH regenerating system.
-
Substrate Addition: The reaction is initiated by adding varying concentrations of this compound (e.g., from 0.1 µM to 100 µM). A control incubation without the NADPH regenerating system should be included to account for non-enzymatic degradation.
-
Incubation: The plate is incubated at 37°C for a specific time (e.g., 10-30 minutes), which should be within the linear range of product formation.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the protein. The supernatant is then transferred for analysis.
-
Analytical Method: The formation of the primary metabolite (e.g., phenol from O-dealkylation or a hydroxylated derivative) is quantified using a validated LC-MS/MS method.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data are then fitted to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
Conclusion
While direct experimental data on the efficacy of this compound as a cytochrome P450 substrate is not currently available in the public literature, its structural characteristics as an alkyl aryl ether allow for informed predictions about its metabolic fate. It is expected to be a substrate for various CYP isoforms, undergoing O-dealkylation and hydroxylation. Its efficacy relative to other compounds will depend on factors such as its lipophilicity and the electronic properties of the aromatic ring. The provided experimental protocols offer a clear roadmap for researchers to quantitatively determine the kinetic parameters of this compound metabolism, which is essential for a comprehensive understanding of its potential role in drug development and xenobiotic metabolism.
References
A Guide to Inter-Laboratory Comparison of 1-Phenoxyheptane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of 1-Phenoxyheptane analysis. Due to the absence of publicly available, specific inter-laboratory proficiency studies for this compound, this document presents a hypothetical study based on established analytical methodologies and expected performance characteristics. The data herein is illustrative to guide researchers in designing and interpreting similar studies.
The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the identification and quantification of semi-volatile organic compounds like this compound.[1][2][3]
Data Presentation: Hypothetical Inter-Laboratory Study Results
An inter-laboratory study was simulated involving five laboratories (Lab A-E). Each laboratory was provided with a series of blind samples containing this compound at three different concentration levels in a common matrix (e.g., human plasma). The laboratories were instructed to perform quantitative analysis using the provided protocol.
Table 1: Reported Concentrations of this compound (ng/mL)
| Sample ID | True Value (ng/mL) | Lab A | Lab B | Lab C | Lab D | Lab E |
| PHE-L1 | 5.0 | 4.8 | 5.2 | 5.1 | 4.9 | 5.3 |
| PHE-M1 | 50.0 | 49.5 | 51.2 | 50.8 | 48.9 | 50.5 |
| PHE-H1 | 250.0 | 248.1 | 255.3 | 252.0 | 245.5 | 251.5 |
Table 2: Performance Characteristics of Participating Laboratories
| Laboratory | Mean Recovery (%) | Precision (RSD %) | Accuracy (% Bias) |
| Lab A | 98.4 | 1.8 | -1.6 |
| Lab B | 102.6 | 1.7 | +2.6 |
| Lab C | 101.3 | 1.2 | +1.3 |
| Lab D | 98.1 | 1.7 | -1.9 |
| Lab E | 101.6 | 1.6 | +1.6 |
-
Mean Recovery: The average percentage of the known amount of analyte recovered.
-
Precision (RSD %): The relative standard deviation of replicate measurements, indicating the degree of agreement among individual test results.
-
Accuracy (% Bias): The closeness of the mean test results to the true value.
Experimental Protocols
The following is a detailed methodology for the analysis of this compound in a biological matrix, which can be used as a standard operating procedure in an inter-laboratory comparison.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Pipette 1.0 mL of the study sample, calibration standard, or quality control sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., deuterated this compound) to all tubes except for the blank matrix.
-
Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic ethers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the reconstituted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 20°C/min.
-
Ramp 2: Increase to 280°C at a rate of 30°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor: Specific ions for this compound and the internal standard would be determined during method development (e.g., by analyzing a pure standard).
-
Mandatory Visualizations
The following diagrams illustrate the key processes in the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
Advantages of using 1-Phenoxyheptane in specific research applications
While specific, in-depth research applications focusing squarely on 1-Phenoxyheptane are not extensively documented in publicly available scientific literature, its chemical nature as a long-chain alkyl aryl ether positions it as a compound of interest in various scientific domains, particularly in materials science and medicinal chemistry. This guide will explore the potential advantages of using this compound by drawing comparisons with related compounds and outlining general experimental protocols relevant to its class.
Physicochemical Properties and Structural Analogs
This compound (C₁₃H₂₀O) is characterized by a phenyl ring linked to a heptyl chain via an ether bond. This structure imparts both hydrophobic (heptyl chain) and aromatic (phenyl ring) characteristics, influencing its solubility, boiling point, and potential intermolecular interactions. Its properties can be compared to other alkyl aryl ethers with varying alkyl chain lengths, such as anisole (phenoxymethyl) or 1-phenoxydodecane, to understand the impact of the alkyl chain on its behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (octanol/water partition coefficient) |
| This compound | C₁₃H₂₀O | 192.30 | ~280-285 (estimated) | ~4.9 (estimated) |
| Anisole | C₇H₈O | 108.14 | 154 | 2.11 |
| 1-Phenoxydodecane | C₁₈H₃₀O | 262.43 | ~340-345 (estimated) | ~6.8 (estimated) |
Data is sourced from chemical databases and estimations based on structure-property relationships.
The extended heptyl chain in this compound suggests a more non-polar character compared to shorter-chain analogs, which could be advantageous in applications requiring solubility in non-polar solvents or for creating hydrophobic microenvironments.
Potential Research Applications and Advantages
Based on the general properties of alkyl aryl ethers, this compound could offer advantages in the following research areas:
1. Organic Synthesis and Medicinal Chemistry:
-
As a Synthetic Building Block: The phenoxy and heptyl moieties can be functionalized to synthesize more complex molecules. The ether linkage is generally stable under many reaction conditions, making it a reliable backbone. The long alkyl chain could be modified to tune the lipophilicity of a target molecule, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Chemical Libraries: this compound can be included in chemical libraries for high-throughput screening in drug discovery programs. Its specific combination of aromatic and aliphatic features could lead to novel interactions with biological targets.
2. Materials Science:
-
Liquid Crystal Research: Long-chain alkyl aryl ethers are known precursors and components of liquid crystals. The rigid phenyl group and the flexible heptyl chain are characteristic features of calamitic (rod-like) liquid crystals. By incorporating this compound or its derivatives into more complex molecular structures, researchers could potentially synthesize new liquid crystalline materials with specific phase transition temperatures and electro-optical properties. The length of the alkyl chain is a key determinant of the mesophase behavior.
-
As a Non-Polar Solvent or Additive: Due to its predicted high boiling point and non-polar nature, this compound could be investigated as a specialized solvent for organic reactions requiring high temperatures and a non-polar environment.
Experimental Protocols
While specific experimental data for this compound is scarce, a general and widely used method for its synthesis is the Williamson Ether Synthesis .
General Protocol for Williamson Ether Synthesis of this compound
Objective: To synthesize this compound from phenol and a 1-haloheptane.
Materials:
-
Phenol
-
1-Bromoheptane (or 1-iodoheptane)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the anhydrous solvent.
-
Carefully add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution. The reaction is exothermic.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium or potassium phenoxide salt.
-
Nucleophilic Substitution: Add a stoichiometric equivalent of 1-bromoheptane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography - TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with a dilute NaOH solution (to remove any unreacted phenol) followed by deionized water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous drying agent.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Visualization of the Experimental Workflow:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Signaling Pathways and Logical Relationships
As there is no specific biological research involving this compound, a signaling pathway diagram is not applicable. However, a logical diagram can illustrate the structure-property relationships that suggest its potential applications.
Caption: Logical relationship between the structure of this compound and its potential applications.
Conclusion
Safety Operating Guide
Proper Disposal of 1-Phenoxyheptane: A Guide for Laboratory Professionals
The proper disposal of 1-Phenoxyheptane is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on how to manage and dispose of this chemical in a safe and compliant manner. Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent parts and structurally similar chemicals. It is imperative for the waste generator to conduct a formal hazardous waste determination as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Hazard Profile and Waste Classification
-
Ignitability: Due to the heptane group, the compound may be flammable.
-
Toxicity: It may be harmful to human health and aquatic life.
A formal hazardous waste determination must be performed in accordance with regulations such as the U.S. Environmental Protection Agency's (EPA) regulations under 40 CFR 262.11.[4] This typically involves either knowledge-based assessment (e.g., using a specific SDS) or analytical testing.
Quantitative Data Summary
The following table summarizes key data relevant to the handling and disposal of this compound and its components.
| Property | Value | Source |
| Molecular Formula | C13H20O | [5] |
| Molecular Weight | 192.30 g/mol | [6] |
| XLogP3-AA | 4.9 | [7] |
| Vapor Pressure (est.) | 0.006 hPa @ 20°C | [7] |
| Heptane Hazard Data | ||
| Flammability | Highly flammable liquid and vapor | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
Step 1: Waste Identification and Characterization
-
Assume Hazardous: In the absence of a specific SDS, treat all this compound waste as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its composition if it is a mixture. The accumulation start date must also be clearly marked on the label.
Step 3: On-Site Accumulation
-
Storage Area: Store the waste container in a designated satellite accumulation area or a central accumulation area that is secure and well-ventilated.
-
Secondary Containment: Utilize secondary containment to prevent spills from reaching the environment.
-
Accumulation Time Limits: Adhere to the accumulation time limits for your hazardous waste generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators in the U.S.).
Step 4: Professional Disposal
-
Licensed Vendor: Arrange for the collection, transportation, and disposal of the waste by a licensed and reputable hazardous waste disposal company.
-
Manifest: Ensure that a hazardous waste manifest is properly completed to track the waste from your facility to its final disposal site. Personnel signing the manifest must be appropriately trained.
-
Disposal Method: The most common and environmentally sound disposal method for liquid organic waste is high-temperature incineration at a permitted facility. Landfill disposal is generally not permitted for liquid hazardous waste.
Experimental Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-Phenoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-phenoxyheptane in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational and disposal practices, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Probable Hazard Profile:
-
Physical Hazards: Likely to be a combustible liquid. Vapors may be heavier than air and could form flammable mixtures with air, especially at elevated temperatures.
-
Health Hazards:
-
Skin Contact: May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to dermatitis.
-
Eye Contact: Expected to cause eye irritation.
-
Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. High concentrations could lead to dizziness or drowsiness.
-
Ingestion: May be harmful if swallowed.
-
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended for splash protection and general handling. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for degradation or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard, flame-resistant lab coat should be worn and kept buttoned to protect against splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Respiratory protection is generally not required when handling small quantities in a well-ventilated area. If aerosols or mists are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is vital for minimizing risks. The following workflow outlines the key steps for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
